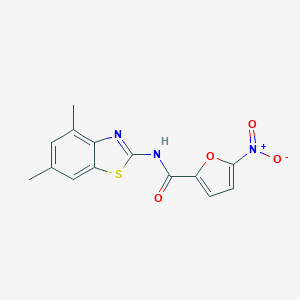

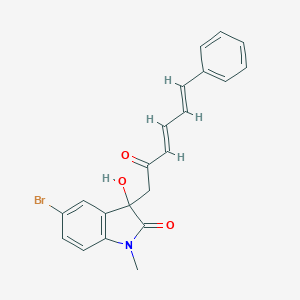

![molecular formula C16H14F3NO2 B253056 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of the amphetamine class of drugs and is classified as a Schedule I controlled substance in the United States. Despite its illegal status, MDMA has been the subject of numerous scientific studies due to its potential therapeutic effects.

Mécanisme D'action

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter activity leads to the release of oxytocin, a hormone that is associated with social bonding and trust. The increased levels of serotonin also contribute to the drug's euphoric effects.

Biochemical and physiological effects:

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has a variety of biochemical and physiological effects on the body. The drug causes an increase in heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. Long-term use of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has been associated with a variety of negative effects, including memory impairment and damage to serotonin-producing neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has several advantages for use in lab experiments. The drug is relatively easy to synthesize and can be administered orally or intravenously. 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine also has a relatively short half-life, meaning that its effects are relatively short-lived. However, there are also several limitations to the use of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine in lab experiments. The drug is a controlled substance, meaning that it is difficult to obtain for research purposes. Additionally, the drug's effects on the brain are complex and not fully understood, making it difficult to draw definitive conclusions from lab experiments.

Orientations Futures

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine. One area of interest is the drug's potential therapeutic effects for mental health conditions such as PTSD and depression. Research is also needed to better understand the drug's effects on the brain and how it can be used to enhance social bonding and empathy. Additionally, there is a need for research on the long-term effects of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine use and how these effects can be mitigated. Overall, 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has the potential to be a valuable tool for both scientific research and therapeutic applications.

Méthodes De Synthèse

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a process known as Wacker oxidation. MDP2P is then reduced to 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine using a reducing agent such as aluminum amalgam.

Applications De Recherche Scientifique

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine can be used to treat a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has also been shown to increase empathy and social bonding, making it a potential tool for couples therapy.

Propriétés

Nom du produit |

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine |

|---|---|

Formule moléculaire |

C16H14F3NO2 |

Poids moléculaire |

309.28 g/mol |

Nom IUPAC |

1-(1,3-benzodioxol-5-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-4-2-1-3-12(13)9-20-8-11-5-6-14-15(7-11)22-10-21-14/h1-7,20H,8-10H2 |

Clé InChI |

KDFDPMQMBQJGJO-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3C(F)(F)F |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3C(F)(F)F |

Solubilité |

25.8 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

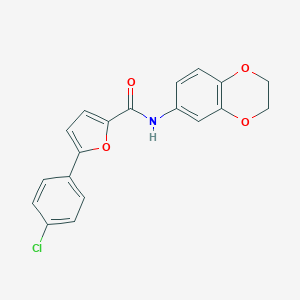

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)

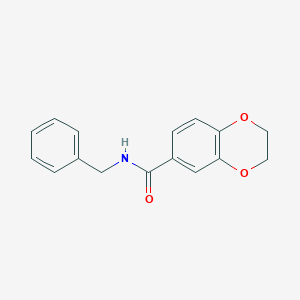

![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)

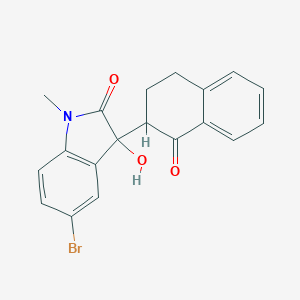

![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)

![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)

![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)

![1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252997.png)